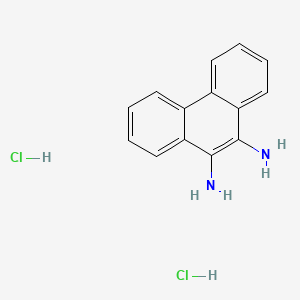
9,10-Diaminophenanthrene dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,10-Diaminophenanthrene dihydrochloride is a chemical compound with the molecular formula C14H14Cl2N2 It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of two amino groups at the 9 and 10 positions of the phenanthrene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Diaminophenanthrene dihydrochloride typically involves the reduction of 9,10-dinitrophenanthrene. The reduction process can be carried out using hydrogen gas in the presence of a palladium catalyst or by using chemical reducing agents such as tin(II) chloride in hydrochloric acid. The resulting 9,10-diaminophenanthrene is then treated with hydrochloric acid to form the dihydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
9,10-Diaminophenanthrene dihydrochloride undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups.
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid are used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: 9,10-Dinitrophenanthrene
Reduction: Various reduced derivatives of phenanthrene
Substitution: Alkylated or acylated derivatives of 9,10-diaminophenanthrene
Wissenschaftliche Forschungsanwendungen
9,10-Diaminophenanthrene dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent dye for the detection of fatty acids and nitrogen atoms.
Biology: Employed in the study of biological processes involving amine groups.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the synthesis of advanced materials and as a precursor for various chemical reactions.
Wirkmechanismus
The mechanism of action of 9,10-Diaminophenanthrene dihydrochloride involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s fluorescence properties are due to the conjugated system of the phenanthrene ring, which allows it to absorb and emit light at specific wavelengths .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,3-Diaminonaphthalene
- 2,3-Diaminophenazine
- 1,10-Diaminodecane
- 1,8-Diaminonaphthalene
Uniqueness
9,10-Diaminophenanthrene dihydrochloride is unique due to its specific substitution pattern on the phenanthrene ring, which imparts distinct chemical and physical properties. Its fluorescence characteristics and ability to form stable complexes with metal ions make it particularly valuable in research applications .
Eigenschaften
Molekularformel |
C14H14Cl2N2 |
|---|---|
Molekulargewicht |
281.2 g/mol |
IUPAC-Name |
phenanthrene-9,10-diamine;dihydrochloride |
InChI |
InChI=1S/C14H12N2.2ClH/c15-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(13)16;;/h1-8H,15-16H2;2*1H |
InChI-Schlüssel |
XFMDXJZVUDPNEU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C(=C2N)N.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


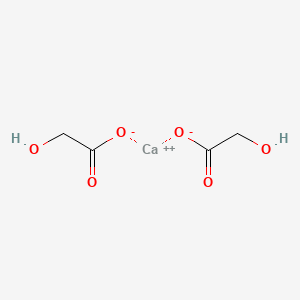
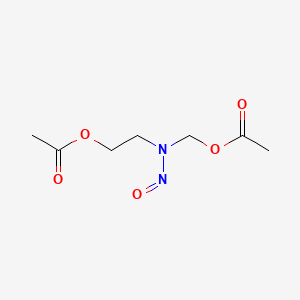

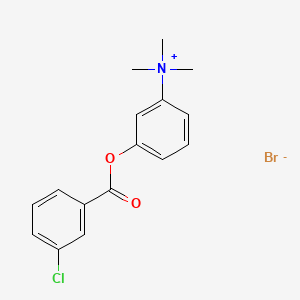
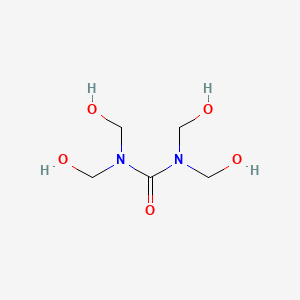

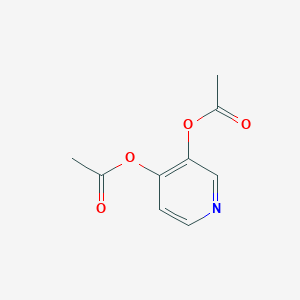
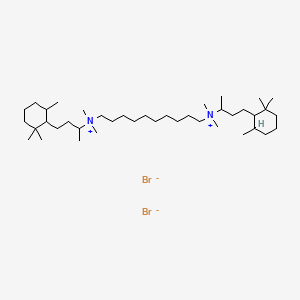
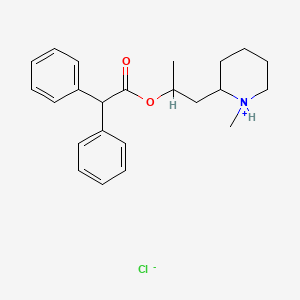
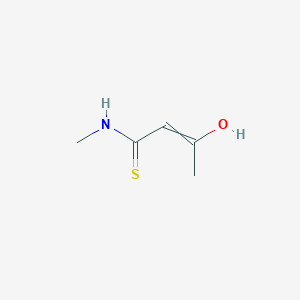
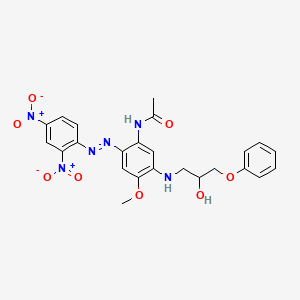
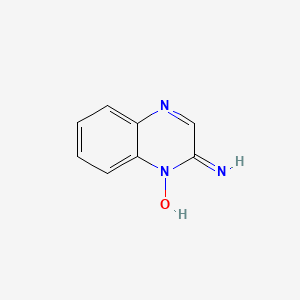
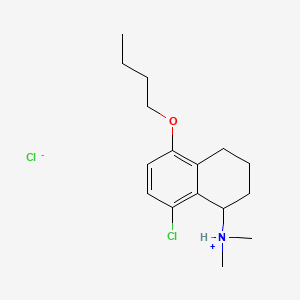
![6H-Pyrrolo[2,3-g]quinoxaline](/img/structure/B13781532.png)
